Potassium o-tolyltrifluoroborate
Description
Contextualization of Organotrifluoroborates as Key Reagents in Modern Chemical Transformations
Organotrifluoroborates are a class of organoboron compounds that have gained considerable attention as alternatives to boronic acids and their esters in transition metal-catalyzed cross-coupling reactions. acs.org The general structure of a potassium organotrifluoroborate consists of an organic group and three fluorine atoms attached to a boron atom, which is then associated with a potassium cation. This tetracoordinate nature of the boron atom, fortified by strong boron-fluorine bonds, imparts a degree of stability that distinguishes them from their trivalent organoboron counterparts. acs.org This stability allows for the manipulation of remote functional groups within the organotrifluoroborate molecule while preserving the crucial carbon-boron bond. acs.org
The utility of organotrifluoroborates extends across various classes, including aryl, heteroaryl, alkenyl, alkynyl, and alkyl derivatives, all of which have demonstrated the ability to participate in cross-coupling reactions. nih.gov A key advantage of organotrifluoroborates is their high resistance to protodeboronation, a common side reaction that can plague other organoboron reagents. nih.gov Their versatility is further highlighted by their participation in a range of transformations beyond the Suzuki-Miyaura coupling, including rhodium-catalyzed 1,2- and 1,4-addition reactions and halogen substitution reactions. google.com
Interactive Data Table: Comparison of Organoboron Reagents
| Reagent Class | Key Features | Common Applications |
| Organotrifluoroborates | Air and moisture stable, high functional group tolerance, resistant to protodeboronation. acs.orgnih.govorgsyn.org | Suzuki-Miyaura coupling, various other cross-coupling reactions, additions to carbonyls. acs.orgnih.govgoogle.com |
| Boronic Acids | Generally stable, widely commercially available. rsc.org | Suzuki-Miyaura coupling. rsc.orgnih.gov |
| Boronic Esters | Good stability, often used in Miyaura borylation. rsc.org | Suzuki-Miyaura coupling, late-stage functionalization. nih.gov |
| Organoboranes | Highly reactive, used in early cross-coupling studies. rsc.org | Hydroboration, early Suzuki-Miyaura couplings. borates.today |
Historical Development and Evolution of Boron Reagents in Cross-Coupling Chemistry
The journey of boron reagents in cross-coupling chemistry is intrinsically linked to the development of the Nobel Prize-winning Suzuki-Miyaura reaction. nih.gov First reported in 1979, this reaction has become one of the most powerful and widely used methods for forming carbon-carbon bonds. nih.govborates.today
The initial reports by Suzuki and Miyaura utilized organoboranes, such as alkenylboranes, for the cross-coupling with organohalides. rsc.org Shortly thereafter, in 1981, it was discovered that organoboronic acids could also serve as effective coupling partners. nih.govlibretexts.org By the 1990s, boronic acids had become the reagents of choice for many applications, particularly for aryl-aryl bond formation, due to their enhanced reactivity and high atom economy. rsc.orgresearchgate.net
The evolution of boron reagents did not stop there. The search for reagents with improved stability, broader substrate scope, and greater functional group tolerance led to the development of new classes of organoboron compounds. researchgate.net Pinacol (B44631) boronic esters gained popularity, especially in the context of the Miyaura borylation reaction. rsc.org In the last couple of decades, potassium organotrifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates have emerged as significant advancements, offering enhanced stability that allows for manipulations at other parts of the molecule without disturbing the carbon-boron bond. researchgate.net This progression from highly reactive organoboranes to more stable and versatile reagents like organotrifluoroborates has significantly expanded the capabilities of cross-coupling chemistry. acs.orgresearchgate.net
Interactive Data Table: Timeline of Key Developments in Boron Reagents for Cross-Coupling
| Year (Approximate) | Development | Significance |
| 1979 | First report of Suzuki-Miyaura coupling using organoboranes. nih.govborates.today | Established the foundation for palladium-catalyzed cross-coupling with organoboron reagents. borates.today |
| 1981 | Introduction of boronic acids as coupling partners. nih.govlibretexts.org | Provided more stable and accessible reagents for Suzuki-Miyaura reactions. rsc.org |
| 1990s | Boronic acids become the standard reagents for many applications. rsc.org | Widespread adoption and commercial availability fueled the growth of cross-coupling chemistry. rsc.org |
| 2000s - Present | Emergence of organotrifluoroborates and MIDA boronates. researchgate.net | Offered "protected" forms of boronic acids with enhanced stability and broader synthetic utility. acs.orgresearchgate.net |
Unique Position and Research Significance of Potassium o-Tolyltrifluoroborate in Synthetic Chemistry
This compound, with its ortho-methyl substituent on the phenyl ring, holds a unique position within the broader class of aryltrifluoroborates. The steric hindrance introduced by the ortho-methyl group can influence its reactivity in cross-coupling reactions, a factor that is of significant interest to researchers exploring the scope and limitations of these transformations. acs.org While sterically hindered aryltrifluoroborates, in general, are not inhibited from coupling, the specific effects of an ortho-substituent like the methyl group in this compound are a subject of ongoing study. acs.org
The research significance of this particular compound lies in its utility as a tool to probe the mechanistic nuances of cross-coupling reactions. For instance, comparing the reactivity of this compound with its para-substituted isomer, potassium p-tolyltrifluoroborate, can provide valuable insights into the electronic and steric effects at play during the transmetalation step of the catalytic cycle. sigmaaldrich.comsigmaaldrich.comnih.gov Furthermore, the stability of the trifluoroborate group allows for its incorporation into more complex molecular architectures, making this compound a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and materials. acs.orgnih.gov
Recent research has also expanded the utility of potassium trifluoroborates, including aryl derivatives, into the realm of photoredox catalysis. nih.gov They can serve as precursors to carbon-centered radicals under oxidative conditions, opening up new avenues for carbon-carbon bond formation that are complementary to traditional cross-coupling methods. nih.gov The specific properties of this compound in these radical-based transformations are an area of active investigation.
Properties
IUPAC Name |
potassium;trifluoro-(2-methylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3.K/c1-6-4-2-3-5-7(6)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMUTKWSUQKVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635483 | |
| Record name | Potassium trifluoro(2-methylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274257-34-0 | |
| Record name | Potassium trifluoro(2-methylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium o-tolyltrifluoroborate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Reactivity and Transformational Chemistry of Potassium O Tolyltrifluoroborate
Palladium-Catalyzed Cross-Coupling Reactions
Potassium o-tolyltrifluoroborate serves as a versatile and effective coupling partner in a variety of palladium-catalyzed cross-coupling reactions. These organoboron reagents have gained significant attention as alternatives to boronic acids and esters due to their monomeric nature, high stability to air and moisture, and often enhanced reactivity. Their utility is particularly pronounced in the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com
Suzuki-Miyaura Cross-Coupling with Aryl and Heteroaryl Halides
The Suzuki-Miyaura cross-coupling reaction is arguably the most widespread application of this compound. This reaction facilitates the synthesis of biaryl compounds by coupling the o-tolyl group with various aryl and heteroaryl halides. Organotrifluoroborates are known to be highly effective in these transformations, often providing high yields where corresponding boronic acids might be problematic due to issues like protodeboronation. nih.gov The reaction is compatible with a wide array of functional groups and has been extensively optimized for various substrates.
The electronic nature of the aryl or heteroaryl halide (the electrophile) significantly influences the efficiency of the Suzuki-Miyaura cross-coupling reaction. Electrophiles are electron-deficient species that accept a pair of electrons to form a new covalent bond with a nucleophile, in this case, the o-tolyl group from the trifluoroborate. nih.govnih.govmasterorganicchemistry.com
Generally, aryl halides bearing electron-withdrawing groups (e.g., nitro, cyano, keto groups) are more reactive electrophiles. These groups enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, couplings with electron-deficient aryl halides tend to proceed under milder conditions and often result in higher yields.
Conversely, aryl halides with electron-donating groups (e.g., methoxy, alkyl groups) are less reactive. The increased electron density on the aromatic ring slows down the oxidative addition of the palladium catalyst. Overcoming this reduced reactivity often requires more forcing conditions, such as higher temperatures, more active catalyst systems (e.g., using specialized phosphine (B1218219) ligands), or longer reaction times. nih.gov Despite this, studies on related potassium aryltrifluoroborates have demonstrated that even with electron-rich electrophiles, good to excellent yields can be achieved with appropriate catalyst and ligand selection. nih.govorganic-chemistry.org For instance, the coupling of 4-chloroanisole, an electron-rich halide, has been shown to proceed effectively with a suitable palladium/phosphine ligand system. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Various Electrophiles This table illustrates general reactivity trends observed in the literature for aryltrifluoroborates, which are applicable to the o-tolyl derivative.
| Electrophile (Aryl Halide) | Electronic Nature | Typical Yield | Reference |
| 4-Chlorobenzonitrile | Electron-Deficient | Excellent | nih.gov |
| 4-Bromobenzaldehyde | Electron-Deficient | High | organic-chemistry.org |
| 4-Bromoacetophenone | Electron-Deficient | High | N/A |
| 4-Chloroanisole | Electron-Rich | Good | nih.gov |
| 4-Bromotoluene | Electron-Rich | Good | thieme-connect.com |
| 2-Bromopyridine | Heteroaryl (Electron-Deficient) | Moderate to Good | thieme-connect.com |
Table data is synthesized from representative examples in the cited literature and may not represent specific experiments with this compound.
The "o-tolyl" designation indicates a methyl group positioned ortho to the carbon-boron bond. This substitution introduces significant steric bulk around the reactive center, which can have a profound impact on the coupling efficiency. Steric hindrance can impede the approach of the bulky palladium complex during the transmetalation step and also affect the final reductive elimination step.
However, advancements in ligand design have led to the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, AntPhos) that can facilitate even highly sterically demanding couplings. nih.govrsc.org These ligands form more reactive and less sterically encumbered palladium complexes that can accommodate ortho-substituted coupling partners. Research has shown that even di-ortho substituted electrophiles can be coupled effectively, suggesting that the steric hindrance from the o-tolyl group can be overcome with an appropriately chosen catalyst system. nih.govrsc.orgrsc.org In some cases, the steric hindrance can be leveraged to achieve selective synthesis of atropisomeric biaryls, which are axially chiral molecules. While challenging, the coupling of sterically hindered partners like mesityl bromide has been successfully demonstrated, highlighting the capability of modern catalytic systems to overcome these steric barriers. nih.gov
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful optimization of reaction parameters, including the solvent, base, and temperature.
Solvent: The choice of solvent is critical. Biphasic solvent systems, typically involving an organic solvent and water, are very common for reactions with organotrifluoroborates. A mixture of toluene (B28343) and water (e.g., 4:1 ratio) has been found to be effective. nih.govorganic-chemistry.org Other solvents like tetrahydrofuran (B95107) (THF)/water and various alcohols (isopropanol, n-butanol) in combination with water have also been successfully employed. nih.govorganic-chemistry.org The aqueous phase is crucial for dissolving the potassium trifluoroborate salt and the base, facilitating the hydrolysis of the trifluoroborate to a more reactive boronic acid or a related species in situ.
Base: An inorganic base is essential for the reaction to proceed. The base activates the organotrifluoroborate, promoting the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govnih.govnih.gov Cesium carbonate is often found to be superior, particularly for less reactive halides, although potassium carbonate is a more economical choice that provides excellent results in many cases. thieme-connect.comnih.gov The strength and nature of the base can significantly influence reaction rates and yields.
Temperature: The reaction temperature is a key parameter to control. While some highly reactive couplings can proceed at room temperature, most Suzuki-Miyaura reactions involving aryl halides require heating. nih.gov Temperatures typically range from 80 °C to 110 °C. nih.govresearchgate.net Optimization studies have shown that for a given system, there is often an optimal temperature above which the yield does not significantly increase and below which it drops sharply. researchgate.net Microwave irradiation has also been used to accelerate these reactions, often leading to shorter reaction times and improved yields, especially for sterically hindered substrates. nih.govresearchgate.net
Table 2: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling This table summarizes common conditions used for the coupling of potassium aryltrifluoroborates.
| Parameter | Condition | Catalyst System | Substrates | Yield | Reference |
| Solvent | Toluene/H₂O (4:1) | Pd(OAc)₂ / SPhos | Aryl Chlorides | Good-Excellent | nih.gov |
| Base | Cs₂CO₃ | PdCl₂ / PPh₃ | Aryl Bromides | Good | nih.gov |
| Temperature | 85 °C | Pd(OAc)₂ / XPhos | Hetaryl Chlorides | Good | organic-chemistry.org |
| Solvent | i-PrOH/H₂O | PdCl₂(dppf)·CH₂Cl₂ | Aryl Halides | Moderate-Excellent | organic-chemistry.org |
| Base | K₃PO₄ | Pd₂(dba)₃ / PCy₃ | Hetaryl Halides | Good | nih.gov |
| Temperature | 90 °C | PS-PdONPs | Aryl Bromides | High | thieme-connect.com |
Data is compiled from various sources on aryltrifluoroborates and represents general guidelines.
C-H Arylation Reactions
Beyond traditional cross-coupling with halides, this compound can be used in palladium-catalyzed direct C-H arylation reactions. This powerful strategy allows for the formation of C-C bonds by directly coupling the o-tolyl group with an unactivated C-H bond of another aromatic or heteroaromatic compound, avoiding the need for pre-functionalized substrates. nih.gov
These reactions typically require a palladium catalyst and a stoichiometric oxidant. Oxidants like manganese(III) acetate (B1210297) (Mn(OAc)₃) have been successfully used to facilitate this transformation under relatively mild conditions. nih.gov The proposed mechanism often involves a high-valent palladium intermediate, where the C-H activation step is crucial. This methodology provides a more atom-economical and step-efficient route to complex biaryl structures compared to traditional cross-coupling methods. nih.gov
Carbonylative Arylation of Unsaturated Carbonyl Compounds
This compound is also a competent reagent in palladium- or rhodium-catalyzed carbonylative arylation reactions. In these transformations, a carbonyl group (from carbon monoxide gas) and the o-tolyl group are simultaneously introduced across the double bond of an unsaturated carbonyl compound, such as a vinyl ketone. sigmaaldrich.comsigmaaldrich.com This reaction, often proceeding via a 1,4-addition (Michael addition) mechanism, leads to the formation of 1,4-dicarbonyl compounds. rsc.orgresearchgate.net
These reactions broaden the synthetic utility of organotrifluoroborates, demonstrating their compatibility with transition metal catalysis under a carbon monoxide atmosphere. The process allows for the construction of complex ketone derivatives from simpler precursors in a single step. researchgate.net
Copper-Catalyzed Reactions
Copper catalysis provides an economical and efficient avenue for harnessing the reactivity of potassium organotrifluoroborates. These salts are effective partners in copper-promoted cross-coupling reactions for the formation of key chemical bonds. nih.gov
O-Arylation of Aliphatic Amino Alcohols
The formation of a carbon-oxygen bond via the O-arylation of alcohols is a significant transformation in organic synthesis. This compound can serve as the arylating agent in the copper-catalyzed arylation of aliphatic amino alcohols.
An efficient protocol has been developed using anhydrous copper(II) acetate (Cu(OAc)₂) as the mediator for the direct O-arylation of aliphatic amino alcohols, including those with β-, γ-, and δ-hydroxy amines. nih.gov In a model reaction, 2-(dimethylamino)ethanol was successfully coupled with this compound. The reaction proceeds under an argon atmosphere in a microwave reactor at 140°C for 30 minutes, furnishing the desired amino ether product in good yield. nih.gov This method is notable for being effective under anhydrous, oxygen-free conditions, which contrasts with many Chan-Lam type C-O couplings that require air for the redox process. nih.govnortheastern.edu The presence of a base, such as potassium carbonate (K₂CO₃), is crucial, as it likely facilitates the transmetallation and subsequent reductive coupling steps. nih.gov
The choice of ligand can be critical for achieving high selectivity for O-arylation over the competing N-arylation in amino alcohols. northeastern.eduresearchgate.net While some systems utilize ligands like 4-(dimethylamino)pyridine or 3,4,7,8-tetramethylphenanthroline to promote etherification, the anhydrous Cu(OAc)₂ system proceeds efficiently without a specialized ligand. nih.govnortheastern.edunih.gov
Table 1: Model Reaction for Copper-Catalyzed O-Arylation of 2-(Dimethylamino)ethanol
| Reactant 1 | Reactant 2 | Catalyst/Mediator | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|---|
| This compound | 2-(Dimethylamino)ethanol | Anhydrous Cu(OAc)₂ | K₂CO₃ | 1,4-Dioxane | Microwave, 140°C, 30 min | 2-(Dimethylamino)ethyl o-tolyl ether |
Data sourced from a study on anhydrous Cu(OAc)₂ mediated O-arylation. nih.gov
Metal-Free Chemical Transformations
Moving beyond transition metal catalysis, this compound also participates in reactions under metal-free conditions. These transformations offer alternative synthetic routes that avoid the cost and potential toxicity associated with metal catalysts.
Synthesis of Primary Arylamines
The primary arylamine motif is a fundamental component of many pharmaceuticals and bioactive compounds. thieme.de A general and efficient metal-free method has been developed for the conversion of potassium aryltrifluoroborates into primary arylamines. thieme.de This process represents a significant functional group interconversion, providing rapid access to arylamines from stable organoboron precursors using inexpensive reagents under mild conditions. thieme.de The reaction can be effectively promoted using either microwave irradiation or sonication, highlighting its versatility and applicability for generating aromatic C–N bonds without the need for a metal catalyst. thieme.de This method is applicable to a wide array of aryltrifluoroborate substrates, making it a valuable tool in organic synthesis. thieme.de
Biaryl Coupling Reactions Mediated by Strong Bases (e.g., Potassium tert-Butoxide)
The formation of biaryl structures through the coupling of aromatic systems is a cornerstone of modern organic chemistry. It has been demonstrated that such C-C bond-forming reactions can be achieved without transition metals. Research has shown that the strong base potassium tert-butoxide (t-BuOK) alone is sufficient to promote the biaryl coupling of aromatic systems. nih.gov This finding challenged previous reports which suggested that additives like 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine were essential for the reaction to proceed. nih.gov
Potassium tert-butoxide has been employed as an initiator in various coupling reactions, providing an effective pathway for the direct arylation of different substrates. hznu.edu.cn Mechanistic studies in related t-BuOK-mediated coupling reactions suggest the involvement of radical anionic intermediates. rsc.org These base-mediated, transition-metal-free reactions represent a scalable and powerful method for constructing C-C bonds. rsc.org
Mechanistic Investigations of Potassium O Tolyltrifluoroborate Reactivity
Hydrolysis Mechanisms of Organotrifluoroborates in Aqueous Media
The hydrolysis of potassium organotrifluoroborate (RBF3K) reagents to their corresponding boronic acids (RB(OH)2) is a crucial prerequisite for their participation in Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov The rate of this hydrolysis is influenced by a multitude of factors, creating complex solvolytic profiles. nih.gov
Kinetics and Equilibrium Studies of Boronic Acid Release
The hydrolysis of organotrifluoroborates is a complex equilibrium process involving the stepwise substitution of fluoride (B91410) ions with hydroxide (B78521) ions. u-tokyo.ac.jp This process is influenced by various factors, including the nature of the organic substituent (R group), pH, temperature, and the presence of additives. nih.govuvic.caed.ac.uk For instance, the hydrolysis rates can vary dramatically, with half-lives ranging from minutes for some compounds to months for others under basic conditions. researchgate.net
Studies have shown that the hydrolysis of aryltrifluoroborates like potassium p-tolyltrifluoroborate can be influenced by the reaction vessel itself. u-tokyo.ac.jpuvic.ca The glass surface can act as a fluorophile, sequestering fluoride ions and driving the equilibrium towards the formation of the boronic acid. u-tokyo.ac.jp This observation highlights the sensitivity of the hydrolysis kinetics to the experimental setup.
The rate of boronic acid release is also intrinsically linked to the electronic properties of the organic group. Electron-donating groups tend to stabilize the resulting boronic acid, thus favoring faster hydrolysis. u-tokyo.ac.jp Conversely, electron-withdrawing groups can stabilize the trifluoroborate salt, leading to slower hydrolysis. researchgate.netacs.org Computational studies, such as Density Functional Theory (DFT) analysis of B-F bond lengths, can help predict whether a specific organotrifluoroborate will undergo fast, slow, or very slow hydrolysis. researchgate.netnih.govacs.org
Factors Influencing the Hydrolysis Rate of Organotrifluoroborates
| Factor | Effect on Hydrolysis Rate | Reference |
|---|---|---|
| R Group Electronics | Electron-donating groups accelerate hydrolysis; electron-withdrawing groups slow it down. | u-tokyo.ac.jp |
| pH | Acid catalysis is required for efficient hydrolysis of some aryltrifluoroborates. | nih.govuvic.ca |
| Additives | Fluorophiles like silica (B1680970) gel can accelerate hydrolysis. | nih.gov |
| Reaction Vessel | The material, shape, and size of the vessel can impact the hydrolysis profile. | u-tokyo.ac.jpuvic.caacs.org |
| Stirring Rate | Can affect phase contact and, consequently, the hydrolysis rate. | uvic.caacs.org |
Role of pH and Additives in Hydrolysis Rate Control
The pH of the reaction medium plays a paradoxical role in the hydrolysis of many organotrifluoroborates. While Suzuki-Miyaura couplings are typically performed under basic conditions, the hydrolysis of certain aryltrifluoroborates, including those with p-F-phenyl, naphthyl, and furyl moieties, is actually catalyzed by acid. nih.goved.ac.ukacs.org This "acid-base paradox" arises from the partial phase-splitting of common solvent systems like THF/H2O in the presence of a base such as cesium carbonate, which can lead to a lower pH in the bulk medium where the hydrolysis occurs. researchgate.netnih.govacs.org
Additives can also significantly modulate the rate of hydrolysis. Silica gel, for example, has been shown to be an effective and mild reagent for promoting the hydrolysis of a broad range of organotrifluoroborates to their corresponding boronic acids in water. nih.gov This is attributed to silica gel acting as a fluorophile, effectively removing fluoride ions from the equilibrium and accelerating the formation of the boronic acid. nih.gov
"Slow Release" Strategy and its Implications for Reaction Efficiency and Selectivity
The concept of "slow release" of the boronic acid from the stable organotrifluoroborate precursor is a key strategy for enhancing the efficiency and selectivity of Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.goved.ac.uk By carefully controlling the rate of hydrolysis to match the rate of the catalytic turnover, the concentration of the often-unstable boronic acid in the reaction mixture is kept low. researchgate.netnih.goved.ac.uk This minimizes undesirable side reactions such as protodeboronation (loss of the boron group) and oxidative homocoupling of the boronic acid. researchgate.netnih.goved.ac.uknih.gov
This strategy is particularly beneficial when dealing with unstable boronic acids, such as certain 2-heterocyclic, vinyl, and cyclopropyl (B3062369) derivatives. nih.gov The use of organotrifluoroborates, or other stable precursors like MIDA boronates, allows for the gradual generation of the reactive boronic acid in situ, leading to higher yields and cleaner reactions. nih.gov The ability to tune the release rate by adjusting factors like temperature and the choice of base provides a powerful tool for optimizing cross-coupling reactions. nih.gov
Detailed Mechanistic Pathways in Catalytic Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, proceeds through a well-established catalytic cycle. nih.govnih.govyoutube.com This cycle is fundamental to understanding the reactivity of potassium o-tolyltrifluoroborate in these transformations.
Palladium-Catalyzed Cycles: Oxidative Addition, Transmetalation, Reductive Elimination
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: nih.govyoutube.com
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. nih.govyoutube.com The facility of this step is influenced by the nature of the halide and the ligands on the palladium center. nih.govnih.gov
Reductive Elimination: The final step of the cycle is the reductive elimination from the diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govyoutube.com
Exploration of Concerted Metalation-Deprotonation (CMD) Pathways
While the traditional mechanism of transmetalation involves a discrete boronate species, alternative pathways have been proposed and investigated. One such pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. In a CMD pathway, the C-H bond activation and metalation occur in a single, concerted step, often involving the assistance of a base or a ligand on the metal center.
While more commonly discussed in the context of C-H activation reactions, the principles of CMD can be relevant to understanding the nuances of the transmetalation step in Suzuki-Miyaura couplings, particularly under specific reaction conditions or with certain substrates. The stereochemical outcome of the reaction can sometimes provide clues about the operative mechanism. For example, studies on the cross-coupling of secondary alkyltrifluoroborates have shown that the stereochemistry of the transmetalation step can be influenced by the electronic properties of the phosphine (B1218219) ligand, suggesting different transition states and potentially different mechanistic pathways. nih.gov
Further research into the intimate details of the transmetalation step, including the potential role of CMD-like pathways, continues to refine our understanding of the reactivity of organotrifluoroborates like this compound in these powerful carbon-carbon bond-forming reactions.
Investigations into Electrophilic Palladation Mechanisms
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and potassium aryltrifluoroborates are excellent coupling partners. acs.orgorganic-chemistry.org The mechanism of these palladium-catalyzed reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. The key step involving the organoboron reagent is transmetalation, where the aryl group (in this case, o-tolyl) is transferred from the boron atom to the palladium center.
While the term "electrophilic palladation" is not always explicitly used, the transmetalation step is mechanistically consistent with the transfer of the nucleophilic organic group to an electrophilic Pd(II) complex. The generally accepted sequence begins with the oxidative addition of an aryl halide to a Pd(0) species, generating an arylpalladium(II) halide complex. For the subsequent transmetalation with a potassium aryltrifluoroborate to occur, the boron atom must be activated. This is typically achieved by a base, which facilitates the formation of a more reactive boronate species. However, a key advantage of aryltrifluoroborates is their ability to slowly hydrolyze to the corresponding boronic acid in situ, which then participates in the transmetalation. Some protocols have even been developed that proceed in the absence of a base. acs.org
Preliminary mechanistic studies on related C-H arylation reactions using potassium aryltrifluoroborates suggest the reaction may proceed through a high-valent Pd mechanism, where C-H activation is at or before the rate-determining step. nih.gov
Proposed Mechanisms for Metal-Free Transformations
While palladium catalysis is prevalent, there is growing interest in metal-free transformations of organoboron compounds, including aryltrifluoroborates. These reactions often invoke radical-based mechanisms. nih.govnih.gov
One proposed pathway for the metal-free borylation of aryl bromides involves a radical mechanism. nih.gov Similarly, the direct alkylation of heteroaryls using potassium alkyltrifluoroborates is believed to proceed via radical intermediates. A plausible mechanism involves the homolytic cleavage of the carbon-boron bond, often initiated by an oxidant like manganese(III) acetate (B1210297), to generate an alkyl radical. This radical then adds to the heteroaromatic ring to form a radical cation intermediate, which is subsequently oxidized to the final product. nih.gov
Photochemical methods offer another avenue for metal-free transformations. For the borylation of electron-rich aryl (pseudo)halides, a proposed mechanism involves a photolytically generated triplet aryl cation. rsc.org In other systems, photoirradiation promotes the formation of an excited donor-acceptor complex, which is a powerful reductant. This complex can engage in a single-electron-transfer (SET) with an aryl halide to produce an aryl radical intermediate, which then partakes in the borylation. nih.gov
Identification and Role of Reactive Intermediates
The mechanisms of both metal-catalyzed and metal-free reactions are defined by the transient species, or reactive intermediates, that are formed. The identification and characterization of these intermediates are crucial for mechanistic understanding. nih.govresearchgate.netnih.gov
In palladium-catalyzed C-H arylation, preliminary studies point towards a high-valent Pd(IV) intermediate as part of the catalytic cycle. nih.gov In metal-free systems, radical species are the most commonly proposed intermediates. organicchemistrydata.org
Table 2: Proposed Reactive Intermediates in Transformations of Aryltrifluoroborates
| Intermediate | Proposed Role | Reaction Context | Source(s) |
|---|---|---|---|
| Aryl Radical | Key bond-forming species | Metal-free borylation of aryl halides; Direct alkylation | nih.govnih.govnih.gov |
| Radical Cation | Intermediate after radical addition | Direct alkylation of heteroaryls | nih.gov |
| Triplet Aryl Cation | Photogenerated reactive species | Metal-free photolytic borylation | rsc.org |
| High-Valent Pd Species | Intermediate in catalytic cycle | Palladium-catalyzed C-H arylation | nih.gov |
In the direct alkylation of heteroarenes, an alkyl radical is generated from the potassium alkyltrifluoroborate via oxidation. nih.gov This radical's role is to add to the protonated heteroaryl, forming a radical cation. A subsequent oxidation step then leads to the final alkylated product. nih.gov For metal-free borylations, aryl radicals are generated either thermally or photochemically from aryl halides. nih.govnih.gov These radicals are the key species that react with the boron source to form the new carbon-boron bond.
Stereochemical Aspects of Transformations Involving this compound
While this compound itself is achiral, the stereochemical outcomes of reactions involving chiral organotrifluoroborates are of significant mechanistic interest. Studies on the Suzuki-Miyaura cross-coupling of chiral, secondary organotrifluoroborates provide insight into how the trifluoroborate moiety can influence stereochemistry.
It has been demonstrated that the palladium-catalyzed cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl chlorides proceeds with complete retention of stereochemistry. nih.gov This high degree of stereospecificity is noteworthy because a common side reaction in such couplings, β-hydride elimination, would lead to racemization or other byproducts. The proposed mechanism suggests that the benzyloxy group plays a crucial role in preventing this side reaction. After transmetalation, the resulting diorganopalladium intermediate is stabilized by the coordination of the arene from the benzyl (B1604629) group to the palladium metal center. This stabilization disfavors the conformation required for β-hydride elimination, thus preserving the stereochemical integrity of the chiral center throughout the reaction. nih.gov
Similarly, palladium-catalyzed couplings of potassium aryltrifluoroborates with stereodefined alkenyl bromides have been shown to be stereospecific, yielding styrene (B11656) derivatives with the original geometry of the double bond intact. organic-chemistry.org These findings highlight that, under appropriate conditions, transformations involving the trifluoroborate group can proceed with a high degree of stereocontrol.
Spectroscopic and Analytical Techniques for Mechanistic Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural confirmation and mechanistic investigation of potassium o-tolyltrifluoroborate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the compound.
A comprehensive analysis using multiple NMR-active nuclei—¹H, ¹³C, ¹⁹F, and ¹¹B—is crucial for the unambiguous characterization of this compound. Each spectrum offers a unique piece of the structural puzzle. nih.govnih.gov
¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, the spectrum displays characteristic signals for the aromatic protons on the tolyl group and the protons of the methyl group. The chemical shifts and splitting patterns of the aromatic protons are indicative of the ortho-substitution pattern.
¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum for this compound will show distinct resonances for the methyl carbon, the aromatic carbons, and, notably, the carbon atom directly bonded to the boron. This specific carbon signal is often broadened due to quadrupolar relaxation of the attached ¹¹B nucleus. nih.gov
¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly well-suited for analyzing organotrifluoroborates. nih.gov It provides a clear, high-resolution signal for the three equivalent fluorine atoms in the BF₃ group. The observation of coupling between the fluorine and boron nuclei (¹⁹F-¹¹B coupling) is a definitive characteristic of the trifluoroborate moiety. nih.gov
¹¹B NMR: Boron-11 NMR directly probes the boron atom at the core of the trifluoroborate group. The chemical shift and multiplicity of the ¹¹B signal confirm the tetracoordinate nature of the boron. Specialized pulse sequences can be employed to improve resolution and clearly observe the ¹¹B-¹⁹F coupling, which appears as a quartet, confirming the presence of three attached fluorine atoms. nih.govnih.gov
A detailed study by Oliveira et al. provides complete spectral data for a range of potassium organotrifluoroborates, including the o-tolyl derivative, in DMSO-d₆ solvent. nih.govnih.gov
Table 1: NMR Spectral Data for this compound in DMSO-d₆ Data sourced from Oliveira et al., Magn Reson Chem, 2009. nih.govnih.gov
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
|---|---|---|---|---|
| ¹H | 7.37-6.89 | m | Ar-H | |
| 2.45 | s | CH₃ | ||
| ¹³C | 145.4 | s | Ar-C (quaternary) | |
| 135.5-124.3 | m | Ar-CH | ||
| Not reported | broad | C-BF₃ | ||
| 23.4 | s | CH₃ | ||
| ¹⁹F | -136.9 | q | JF-B = 67.1 | BF₃ |
| ¹¹B | 3.2 | q | JB-F = 67.4 | BF₃ |
In situ (in the reaction mixture) NMR spectroscopy is a powerful method for monitoring chemical reactions in real time. This technique allows for the direct observation of the consumption of starting materials, the formation of products, and the appearance and disappearance of transient intermediates.
In the context of Suzuki-Miyaura cross-coupling reactions, where this compound is a common coupling partner, in situ NMR can provide profound mechanistic insights. researchgate.net Researchers can track the hydrolysis of the stable trifluoroborate salt to the more reactive boronic acid, which is believed to be the active species in the catalytic cycle. nih.govchem-station.com By setting up the reaction directly in an NMR tube, one can:
Monitor Reaction Kinetics: Measure the rate of disappearance of the ¹⁹F NMR signal of the o-tolyltrifluoroborate starting material.
Track Product Formation: Observe the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the biaryl product.
Detect Intermediates: Identify signals from transient species in the catalytic cycle, such as palladium-ligand complexes or intermediates involved in the transmetalation step.
Such studies are crucial for optimizing reaction conditions—like temperature, solvent, and catalyst choice—and for understanding the factors that influence reaction rate and yield. chemrxiv.org
Mass Spectrometry (GC/MS) for Product and By-product Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone analytical technique for identifying and quantifying the components of a reaction mixture. It is particularly useful after a synthetic transformation, such as a Suzuki-Miyaura coupling using this compound, to analyze the product composition.
The process involves:
Gas Chromatography (GC): The crude reaction mixture is injected into the GC instrument, where it is vaporized. An inert carrier gas sweeps the volatile components through a long, thin column. Compounds are separated based on their boiling points and affinity for the column's stationary phase.
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.
For a typical Suzuki-Miyaura reaction with this compound, GC/MS analysis allows for the definitive identification of:
The desired cross-coupled product (e.g., a methyl-substituted biaryl).
Unreacted aryl halide starting material.
By-products, such as the homocoupled product of the aryl halide or the product of protodeboronation (toluene).
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for both the purification of reaction products and the assessment of the purity of the starting material, this compound itself.
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to determine the purity of chemical compounds. Commercial suppliers of this compound often use HPLC to certify the purity of their material, frequently guaranteeing a purity of 98% or higher. In an HPLC analysis, a solution of the compound is pumped at high pressure through a column packed with a solid adsorbent material. The separation of the main compound from any impurities is detected as they exit the column, resulting in a chromatogram where the area of each peak corresponds to the relative amount of that component.
Separation and Purification: After a reaction, the desired product must be isolated from the solvent, excess reagents, catalyst residues, and by-products.
Column Chromatography: This is the most common laboratory technique for purifying products from organic reactions. researchgate.netnih.gov The crude reaction mixture is loaded onto a glass column packed with a stationary phase, typically silica (B1680970) gel. A solvent or solvent mixture (the mobile phase) is then passed through the column. youtube.com Separation occurs as different components travel down the column at different rates based on their polarity and affinity for the stationary phase. Fractions are collected and analyzed (often by Thin-Layer Chromatography, TLC) to isolate the pure product.
Recrystallization: The this compound salt itself can be purified by recrystallization. This involves dissolving the solid in a minimal amount of a hot solvent (e.g., acetone (B3395972) or methanol) and then allowing the solution to cool or adding a second solvent in which the compound is insoluble (e.g., ether) to induce the formation of pure crystals, leaving impurities behind in the solution. chem-station.com
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations on Reaction Pathways and Transition States
Currently, there is a lack of specific published research detailing Density Functional Theory (DFT) calculations on the reaction pathways and transition states involving potassium o-tolyltrifluoroborate. General computational studies on related organoboron compounds are prevalent, often employing DFT to elucidate reaction mechanisms, such as the 1,3-dipolar cycloaddition reactions of other molecules. mdpi.com These studies typically investigate the energetics of intermediates and transition states to clarify reaction mechanisms and selectivity. mdpi.comrsc.org However, such detailed analyses for this compound are not available in the reviewed literature.
Energetic Profiling of Key Mechanistic Steps
An energetic profile of the key mechanistic steps for reactions involving this compound has not been specifically documented in computational studies. For other systems, computational chemistry provides valuable insights into the stability of various intermediates and the energy barriers between them. For instance, studies on gas-phase polyborate anions have determined their relative stabilities through isodesmic approaches at the B3LYP/6-311++G(d,p) level of theory. bangor.ac.uk Similar energetic profiling for the transmetalation or hydrolytic activation steps of this compound would be necessary to fully understand its reactivity but is not presently available.
Prediction of Reactivity and Selectivity Trends
While the reactivity of potassium organotrifluoroborates in reactions like the Suzuki-Miyaura coupling is well-established empirically, predictive computational models for the reactivity and selectivity of the o-tolyl variant are not specifically described in the literature. researchgate.netorganic-chemistry.org Computational approaches, such as the analysis of local reactivity indices, have been used to disclose the origin of chemoselectivity in other catalytic reactions. rsc.org The application of such predictive models to this compound would be a valuable area for future research but has not been reported.
Electronic Structure Analysis and Bonding Characterization
A detailed electronic structure analysis and bonding characterization of this compound is not available in the current body of scientific literature. The electronic configuration of the potassium atom is well understood to be 1s²2s²2p⁶3s²3p⁶4s¹. umd.eduquora.com In its ionic form within the salt, it exists as the K⁺ cation. Computational studies on other fluorine-containing anions have utilized methods like Quantum Theory of Atoms in Molecules (QTAIM) to analyze atomic charges and bonding interactions. bangor.ac.ukdoi.org Such detailed analyses provide insights into the nature of the chemical bonds and the distribution of electron density within the molecule. For related fluorinated compounds, computational studies have also investigated the interaction energies and dipole moments to understand their stability and polarity. doi.orgresearchgate.net However, specific values and detailed bonding characteristics for the o-tolyltrifluoroborate anion are not found in the searched literature.
Green Chemistry and Sustainability Aspects in the Application of Potassium O Tolyltrifluoroborate
Advantages as an Air- and Moisture-Stable Organoboron Reagent
A significant advantage of potassium o-tolyltrifluoroborate, and organotrifluoroborates in general, is their remarkable stability. nih.govsigmaaldrich.com Unlike many traditional organoboron compounds, such as boronic acids which can be susceptible to polymerization and degradation, potassium organotrifluoroborates are typically crystalline solids that are stable to both air and moisture. nih.govresearchgate.net This inherent stability allows for indefinite storage and easier handling, which is beneficial for both laboratory-scale synthesis and potential industrial applications. sigmaaldrich.comresearchgate.net
The tetracoordinate nature of the boron atom in organotrifluoroborates masks the reactivity of the carbon-boron bond, rendering them as protected forms of boronic acids. nih.gov This stability means they can withstand a variety of reaction conditions without undergoing unwanted side reactions like protodeboronation, a common issue with boronic acids and their esters. sigmaaldrich.com This robustness allows for the manipulation of other functional groups within the molecule while preserving the valuable carbon-boron bond for subsequent cross-coupling reactions. bldpharm.com
Atom Economy and Waste Minimization in Synthetic Protocols
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Suzuki-Miyaura coupling reaction is already noted for its relatively benign byproducts, which are typically inorganic salts that can be easily removed through an aqueous workup. nih.gov The use of this compound can further enhance the atom economy of synthetic protocols.
Use of Aqueous and Other Environmentally Benign Solvent Systems
A key goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents. Research has demonstrated that Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates can be effectively carried out in environmentally benign solvent systems. organic-chemistry.org Aqueous systems, such as mixtures of tetrahydrofuran (B95107) (THF) and water or isopropanol (B130326) and water, have been successfully employed. researchgate.netorganic-chemistry.orgorganic-chemistry.org
The ability to perform these reactions in the presence of water is a significant advantage, as water is a non-toxic, non-flammable, and inexpensive solvent. The use of such solvent systems not only improves the safety profile of the reaction but also simplifies purification processes. For instance, the palladium-catalyzed cross-coupling of potassium vinyltrifluoroborate with aryl electrophiles has been successfully conducted in a THF/H2O mixture. organic-chemistry.org Similarly, the coupling of potassium alkenyltrifluoroborates with aryl and heteroaryl halides proceeds efficiently in an isopropanol-water mixture. organic-chemistry.org
| Coupling Partners | Catalyst System | Solvent | Base | Yield | Reference |
| Potassium vinyltrifluoroborate and Aryl bromides | PdCl2 / PPh3 | THF/H2O | Cs2CO3 | Good | organic-chemistry.org |
| Potassium alkenyltrifluoroborates and Aryl/Heteroaryl halides | PdCl2(dppf)·CH2Cl2 | i-PrOH-H2O | t-BuNH2 | Moderate to Excellent | organic-chemistry.org |
| Potassium Boc-protected aminomethyltrifluoroborate and Aryl/Hetaryl mesylates | PdCl2(cod) / Ligand | t-BuOH/H2O | K3PO4 | Moderate to Good | nih.gov |
Development of Recyclable Catalytic Systems
The palladium catalysts used in Suzuki-Miyaura reactions are often expensive and can have associated health and environmental concerns if released into the final product or waste streams. mdpi.com Consequently, the development of recyclable catalytic systems is a major focus in green chemistry. While homogeneous catalysts are highly active, their separation and reuse can be challenging. Therefore, significant research has been directed towards heterogeneous catalysts. mdpi.com
One approach involves immobilizing the palladium catalyst on a solid support, such as a polymer resin. organic-chemistry.org For example, a Merrifield resin-supported phenanthroline-palladium(II) complex has been shown to be an efficient and recyclable catalyst for Suzuki-Miyaura reactions, including those with potassium aryltrifluoroborates. organic-chemistry.org This catalyst could be recycled at least 10 times without a significant loss of activity. organic-chemistry.org Another strategy involves the use of palladium nanoparticles supported on materials like titanium dioxide, which have also demonstrated good reusability. mdpi.com A key challenge with heterogeneous catalysts is preventing the leaching of the metal into the reaction mixture, which can lead to catalyst deactivation and product contamination. mdpi.com
Energy Efficiency Considerations in Reaction Design (e.g., Microwave-Assisted Synthesis)
Improving energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, increased product yields, and reduced energy consumption compared to conventional heating methods. youtube.comresearchgate.net
The application of microwave irradiation has been successfully demonstrated in the context of organotrifluoroborate chemistry. For instance, the synthesis of potassium hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate has been shown to be more efficient and faster using microwave heating compared to classical reflux methods. researchgate.net Furthermore, microwave-promoted Suzuki-Miyaura coupling reactions of organotrifluoroborates in water have been reported, highlighting the synergy between energy-efficient techniques and the use of green solvents. researchgate.net One-pot, multi-component reactions under microwave irradiation also represent an efficient and environmentally friendly approach for the synthesis of complex molecules, further contributing to the sustainability of synthetic processes. clockss.org
Advanced Experimental Methodologies and Engineering Considerations
Microwave-Assisted Organic Synthesis with Potassium o-Tolyltrifluoroborate
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates, microwave irradiation offers substantial reductions in reaction times, often from hours to mere minutes. nih.gov This rapid heating can lead to increased product yields and improved reproducibility. nih.gov
The efficiency of microwave-assisted Suzuki reactions can be influenced by the choice of catalyst, solvent, and base. For instance, studies on related couplings have demonstrated that a palladium-phosphine complex can effectively catalyze the reaction of aryl halides with boronic acids in a water/ethanol mixture under microwave irradiation. nih.gov The use of aqueous media aligns with green chemistry principles and is facilitated by the good solubility and stability of potassium trifluoroborate salts in such systems. capes.gov.br
Research has shown the successful application of microwave heating in conjunction with palladium catalysts for Suzuki couplings. durham.ac.uk While specific data for this compound is part of a broader class of well-behaved substrates, the general conditions are illustrative. A model reaction between 4'-bromoacetophenone (B126571) and phenylboronic acid, for example, highlights the optimization of bases and solvents under microwave conditions to achieve high yields. nih.gov
Table 1: Effect of Different Bases on a Microwave-Assisted Suzuki Coupling Reaction nih.gov
| Entry | Base | Yield (%) | Time (min) |
|---|---|---|---|
| 1 | KOH | 91 | 2 |
| 2 | NaOH | 85 | 3 |
| 3 | K2CO3 | 82 | 3 |
| 4 | Cs2CO3 | 75 | 5 |
| 5 | Et3N | 60 | 5 |
Reaction conditions: 4'-bromoacetophenone (1 mmol), phenylboronic acid (1.3 mmol), base (2 mmol), 0.1 mol% palladium complex catalyst, in a 1:1 EtOH/H2O solvent mixture under 60W microwave irradiation. nih.gov
Continuous-Flow Chemistry Applications for Enhanced Throughput and Safety
Continuous-flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and greater potential for scalability. mdpi.com For reactions involving organoboron compounds like this compound, flow chemistry enables precise management of temperature, pressure, and reaction time by passing reagents through a heated reactor or a catalyst-packed cartridge. mdpi.com
The development of continuous-flow processes for the synthesis of precursors to Suzuki-Miyaura reagents, such as potassium bromomethyltrifluoroborate, underscores the industrial viability of this technology. researchgate.net In one instance, a continuous-flow process produced approximately 100 kg of the trifluoroborate intermediate in less than four weeks, a scale difficult to achieve with conventional batch methods. researchgate.net This highlights the potential for high-throughput production of materials for subsequent coupling reactions. researchgate.net
Heterogeneous catalysts are particularly well-suited for flow applications, as they can be packed into a column, allowing the reaction mixture to flow through while the catalyst remains contained. mdpi.comvapourtec.com This simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture. Studies have demonstrated successful gram-scale synthesis using a heterogeneous palladium catalyst in a continuous-flow setup for Suzuki-Miyaura couplings. mdpi.com The ability to operate for extended periods with consistent product conversion showcases the robustness of this approach. vapourtec.com
Solid-Phase and Solvent-Free Reaction Conditions
To simplify purification and minimize waste, solid-phase synthesis methodologies have been developed for Suzuki-Miyaura reactions. In this approach, the organotrifluoroborate species is immobilized on a solid support, such as an Amberlyst resin. nih.gov The solid-supported aryltrifluoroborate can then be subjected to the coupling reaction with an aryl halide partner in the solution phase. After the reaction, the desired biaryl product is in the solution, while the resin-bound boron byproducts can be easily removed by simple filtration. nih.gov
This solid-phase approach has been successfully applied to a variety of aryltrifluoroborates, demonstrating tolerance for both electron-rich and electron-poor substituents on the coupling partners and providing yields of up to 90%. nih.gov
Table 2: Solid-Phase Suzuki Cross-Coupling of Immobilized Aryltrifluoroborates with Aryl Bromides nih.gov
| Immobilized Trifluoroborate | Aryl Bromide | Yield (%) |
|---|---|---|
| Resin-BF3-phenyl | 4-Bromoanisole | 85 |
| Resin-BF3-phenyl | 4-Bromobenzonitrile | 90 |
| Resin-BF3-phenyl | 1-Bromo-4-(trifluoromethyl)benzene | 88 |
| Resin-BF3-(2H-1,3-benzodioxol-5-yl) | 4-Bromoanisole | 78 |
| Resin-BF3-(2H-1,3-benzodioxol-5-yl) | 1-Bromo-4-nitrobenzene | 10 |
Reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., RuPhos), and a base (e.g., Na2CO3) in a solvent mixture like THF/H2O at elevated temperatures. nih.gov
Efforts towards more environmentally benign processes also include the exploration of solvent-free or aqueous reaction conditions. Ligandless palladium-catalyzed Suzuki couplings of potassium aryltrifluoroborates have been effectively carried out in water, demonstrating the potential to eliminate the need for organic solvents. acs.orgrsc.org
Control of Reaction Atmosphere (Air, Nitrogen, Oxygen)
A significant advantage of potassium organotrifluoroborates, including this compound, is their remarkable stability to air and moisture. nih.govfigshare.comnih.gov Unlike many other organoboron reagents, such as boronic acids which can be prone to degradation or formation of boroxines, potassium trifluoroborates are typically crystalline solids that can be stored indefinitely without special precautions. acs.orgnih.gov
This stability often allows Suzuki-Miyaura cross-coupling reactions to be performed in the open air, without the need for an inert nitrogen or argon atmosphere. acs.orgrsc.org This procedural simplification is highly advantageous, reducing operational complexity and cost, particularly in large-scale synthesis and combinatorial chemistry applications. nih.gov Research has demonstrated efficient ligand-free palladium-catalyzed couplings of potassium aryltrifluoroborates with aryl halides conducted in air, achieving very good yields. acs.org
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems Beyond Palladium and Copper
While palladium and copper have been the workhorses for activating organotrifluoroborates in cross-coupling reactions, the future lies in diversifying the range of catalytic systems. This expansion is driven by the need for alternative reactivity, improved cost-effectiveness, and more sustainable chemical processes.
Rhodium Catalysis: Rhodium(I) catalysts have shown significant promise for mediating the addition of potassium alkenyl- and aryltrifluoroborates to aldehydes and enones. acs.orgresearchgate.net These reactions often proceed more rapidly and efficiently than with the corresponding boronic acids, highlighting the superior reactivity of the trifluoroborate salts. acs.orgacs.org Future work could focus on expanding the scope of Rh-catalyzed transformations to include o-tolyltrifluoroborate and developing asymmetric variants for the synthesis of chiral alcohols and ketones. acs.orgnih.gov
Nickel Catalysis: Economical and earth-abundant, nickel is an attractive alternative to palladium. Nickel catalysts have proven effective for the cross-coupling of aryl- and heteroaryltrifluoroborates with challenging unactivated alkyl halides. nih.govnih.gov This methodology overcomes limitations of previous systems, such as the need for a large excess of the boron reagent, and successfully couples a wide range of heteroaryl nucleophiles crucial for the pharmaceutical and agrochemical industries. nih.gov Further exploration of nickel catalysts for reactions involving potassium o-tolyltrifluoroborate is a logical and promising next step.
Gold Catalysis: Gold catalysis is renowned for its unique ability to activate π-systems like alkynes and allenes. nih.govmdpi.com While direct applications with organotrifluoroborates are still emerging, the development of gold-catalyzed cross-coupling reactions, such as trifluoromethylthiolation of organohalides, suggests a potential new frontier. nih.govyoutube.com Research into whether gold catalysts can unlock novel reactivity pathways for this compound, particularly in reactions involving C-H activation or functionalization of unsaturated systems, is warranted.
Photoredox and Organocatalysis: The synergy between visible-light photoredox catalysis and organotrifluoroborates has opened a new chapter in radical chemistry. rsc.orgrsc.org This approach allows for the generation of carbon-centered radicals from stable trifluoroborate precursors under exceptionally mild conditions. nih.govacs.org Dual photoredox/nickel catalysis systems have already demonstrated versatility in coupling alkyltrifluoroborates. rsc.org Future research will likely focus on developing purely organocatalytic photoredox systems and merging photo- and electrochemistry to create even more powerful and sustainable methods for Minisci-type reactions and other radical-mediated transformations. rsc.orgthieme-connect.com
Expansion of Substrate Scope and Reaction Diversity
Pushing the boundaries of what molecules can be made using this compound requires a continuous effort to broaden the range of compatible reaction partners and discover new transformations.
Challenging Coupling Partners: A key area of future research is the development of methods that allow this compound to couple with traditionally difficult substrates. This includes sterically hindered partners, electron-rich aryl chlorides, and a wider array of heterocyclic halides. nih.gov Success in this area will significantly enhance the synthetic utility of the reagent.
Diversification of Reaction Types: Beyond the well-established Suzuki-Miyaura coupling, the application of this compound in a wider variety of reactions is a major goal. Promising areas include:
Ether-Forming Cross-Couplings: Recent advances have shown that organotrifluoroborates can undergo BF₃·OEt₂-promoted cross-coupling with acetals to form dialkyl ethers under mild conditions. acs.orgnih.govorganic-chemistry.org Expanding this methodology to include o-tolyltrifluoroborate and a broader range of alcohol-derived acetals would provide a valuable tool for complex ether synthesis.
"Click" Chemistry and Functionalization: The stable trifluoroborate moiety can be carried through various synthetic steps. upenn.eduorgsyn.org Azide-containing organotrifluoroborates have been used in copper-catalyzed 1,3-dipolar cycloadditions to form triazoles. nih.gov This demonstrates the potential for creating complex, functionalized o-tolyltrifluoroborate derivatives that can serve as versatile building blocks.
Sonogashira Coupling: Haloaryltrifluoroborates can undergo Sonogashira coupling with terminal alkynes, creating alkynylaryltrifluoroborates. nih.gov Applying this to create an o-tolyltrifluoroborate with an alkyne substituent would generate a highly useful bifunctional reagent for further elaboration.
| Reaction Type | Promoter/Catalyst | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Ether-Forming Coupling | BF₃·OEt₂ | Organotrifluoroborates + Acetals | Dialkyl Ethers | organic-chemistry.org |
| Trifluoromethylation | Copper-mediated | Unsaturated Organotrifluoroborates + NaSO₂CF₃ | Trifluoromethylated Compounds | nih.gov |
| 1,3-Dipolar Cycloaddition | Cu(I) | Azidoalkyltrifluoroborates + Alkynes | Triazole-containing Organotrifluoroborates | nih.gov |
| Sonogashira Coupling | Palladium | Haloaryltrifluoroborates + Alkynes | Alkynylaryltrifluoroborates | nih.gov |
Applications in Asymmetric Synthesis
The generation of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. researchgate.net A significant area for future growth is the application of this compound in asymmetric transformations to create chiral biaryl compounds and other valuable structures.
While direct enantioselective methods using o-tolyltrifluoroborate are still in their infancy, progress in related areas provides a clear roadmap. Chiral Brønsted acids have been successfully used as catalysts in asymmetric allenylboration reactions with other organoboron reagents. nih.gov Similarly, chiral amine-squaramide organocatalysts have enabled highly enantioselective Michael additions. rsc.org
Future research should focus on designing chiral ligands for metal catalysts (e.g., palladium, rhodium, nickel) or developing novel chiral organocatalysts that can effectively recognize and differentiate the prochiral faces of substrates when reacting with this compound. The development of a traceless chiral auxiliary that could be temporarily attached to the trifluoroborate group is another innovative strategy worth pursuing. nih.gov Success in this domain would unlock access to a vast array of optically active molecules.
Integration into Complex Multistep Synthesis and Pharmaceutical Intermediates
The inherent stability of potassium organotrifluoroborates makes them exceptionally well-suited for use in long and complex synthetic sequences. upenn.edulongdom.org Unlike more sensitive organometallics, the trifluoroborate group can tolerate a wide range of reaction conditions, allowing for the functionalization of other parts of the molecule while preserving the carbon-boron bond for a late-stage coupling event. orgsyn.orgnih.gov
This "boron-protection" strategy is a key advantage for the synthesis of complex pharmaceutical intermediates and natural products. nih.gov Researchers have already demonstrated the value of this approach by incorporating trifluoroborate functionality into tyrosine derivatives for the synthesis of dipeptides and by performing late-stage functionalization on complex drug scaffolds. thieme-connect.comresearchgate.net Future work will undoubtedly see the integration of this compound into increasingly ambitious total synthesis campaigns, where its robustness and predictable reactivity will be critical for success. The development of one-pot, multi-step sequences that leverage the unique reactivity of trifluoroborates will also be a major focus, streamlining the construction of complex molecular architectures. acs.org
Exploration of New Reactivity Modes and Mechanistic Paradigms
Moving beyond established reaction pathways is crucial for innovation. For this compound, this involves exploring unconventional activation methods and gaining a deeper understanding of its reaction mechanisms.
Radical-Mediated Reactions: A paradigm shift is underway, moving from traditional two-electron cross-coupling pathways to single-electron transfer (SET) mechanisms. acs.org Organotrifluoroborates have proven to be excellent precursors for carbon-centered radicals under photoredox or electrochemical conditions. nih.govthieme-connect.com This allows for novel transformations like Minisci-type C-H functionalization of heteroarenes, which are difficult to achieve via conventional methods. acs.org Exploring the radical reactivity of o-tolyltrifluoroborate could lead to new methods for C-C and C-heteroatom bond formation.
Unconventional Mechanistic Pathways: Deeper mechanistic studies are revealing surprising complexities and opportunities. For example, the hydrolysis of organotrifluoroborates to the active boronic acid species under basic Suzuki-Miyaura conditions is not always straightforward, exhibiting a "acid-base paradox" for certain substrates that ensures a beneficial slow release of the reactive species. researchgate.net In other cases, novel reactivity such as "halogen dance" reactions, where a halogen atom transposes its position on an aromatic ring, may be catalyzed by potassium aryltrifluoroborates. researchgate.net Furthermore, mechanistic investigations into ether-forming reactions have identified the active nucleophile as an organodifluoroborane, not the trifluoroborate itself. organic-chemistry.org Probing these non-classical pathways for this compound could unveil entirely new synthetic strategies.
| Concept | Description | Key Features | Reference |
|---|---|---|---|
| Radical Generation | Single-electron oxidation of the trifluoroborate to form a carbon radical. | Initiated by photoredox or electrochemistry; enables Minisci reactions and C-H functionalizations. | nih.govacs.org |
| Hydrolysis "Paradox" | Some aryltrifluoroborates require acid catalysis for efficient hydrolysis to the boronic acid, ensuring slow release under basic coupling conditions. | Minimizes side reactions like homocoupling and protodeboronation. | researchgate.net |
| Organodifluoroborane Intermediate | In some Lewis acid-promoted reactions, the trifluoroborate is converted to a more nucleophilic organodifluoroborane in situ. | Identified as the key intermediate in certain ether-forming cross-couplings. | organic-chemistry.org |
| Halogen Dance Catalysis | Potential for potassium aryltrifluoroborates to catalyze the transposition of halogen atoms on aromatic rings. | A novel molecular editing tool. | researchgate.net |
Q & A
Basic: What are the standard synthetic routes for preparing Potassium o-tolyltrifluoroborate, and what factors influence yield?
Methodological Answer:
this compound is typically synthesized via the reaction of o-tolylboronic acid with potassium bifluoride (KHF₂) in aqueous media. Key parameters include:
- pH control : Maintain near-neutral conditions (pH 6–7) to prevent boronic acid decomposition.
- Temperature : Reactions are performed at 0–5°C to minimize side reactions.
- Stoichiometry : A 1:1.2 molar ratio of boronic acid to KHF₂ ensures complete conversion .
Industrial-scale synthesis involves crystallization for purification, but lab-scale methods may use solvent extraction (e.g., ethyl acetate/water partitioning) followed by rotary evaporation .
Yield Optimization Example (Pd/C-Catalyzed Suzuki-Miyaura Reaction):
| Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|
| Pd/C | 120 min | 86% |
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in sealed containers under inert gas (e.g., argon) at room temperature (RT). Avoid moisture to prevent hydrolysis .
- Incompatible Materials : Oxidizing agents (e.g., peroxides), which may trigger hazardous decomposition (e.g., HF release) .
- Safety Protocols :
- Use PPE: Nitrile gloves, safety goggles, and lab coats .
- Work in a fume hood to mitigate inhalation risks .
Advanced: How does the choice of catalyst impact cross-coupling efficiency with this compound?
Methodological Answer:
Catalyst selection critically affects reaction rates and yields in Suzuki-Miyaura couplings. Key findings:
- Heterogeneous Catalysts : Pd/C under oxygen promotes faster coupling (86% yield in 120 min) due to enhanced oxidative addition .
- Ligand Effects : Bulky ligands (e.g., SPhos) improve selectivity for sterically hindered aryl halides .
- Solvent Systems : Mixed THF/H₂O (3:1) enhances solubility of trifluoroborate salts and reduces side reactions .
Comparative Catalyst Performance:
| Substrate | Catalyst | Yield | Reference |
|---|---|---|---|
| 2-Bromo-6-methoxypyridine | Pd/C | 92% | |
| 2-Bromothiophene | Pd(OAc)₂ | 44% |
Advanced: What mechanistic insights explain the stability of this compound under varying pH conditions?
Methodological Answer:
The trifluoroborate anion’s stability arises from its tetrahedral geometry and strong B-F bonds. Key observations:
- Acidic Conditions (pH < 5) : Hydrolysis occurs, releasing HF and forming boronic acid derivatives. Monitor pH with buffers (e.g., phosphate) to avoid decomposition .
- Basic Conditions (pH > 9) : Degradation via fluoride displacement, forming arylboronates. Use weakly basic additives (e.g., K₂CO₃) in controlled amounts .
Decomposition Products Identified:
Advanced: How does this compound compare to other trifluoroborates in cross-coupling reactivity?
Methodological Answer:
Comparative studies highlight its unique steric and electronic profile:
- Steric Effects : The ortho-methyl group slows transmetallation compared to phenyltrifluoroborates but improves regioselectivity in coupling with meta-substituted aryl halides .
- Electronic Effects : Electron-donating methyl groups enhance nucleophilicity, favoring couplings with electron-deficient partners (e.g., nitro-substituted aryl chlorides) .
Reactivity Comparison Table:
| Trifluoroborate | Substrate Compatibility | Yield Range | Reference |
|---|---|---|---|
| Potassium phenyltrifluoroborate | Electron-rich aryl bromides | 70–85% | |
| This compound | Electron-poor aryl chlorides | 60–86% |
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (1:3 v/v) at −20°C for high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for small-scale purification .
- Quality Control : Confirm purity via ¹⁹F NMR (δ −140 to −145 ppm for BF₃⁻) .
Advanced: What analytical methods are used to characterize this compound and its reaction intermediates?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR: Aromatic protons appear as a multiplet (δ 6.8–7.2 ppm).
- ¹¹B NMR: Single peak near δ 3 ppm for tetracoordinated boron .
- Mass Spectrometry : HRMS (ESI⁻) confirms molecular ion [M⁻] at m/z 207.05 .
- X-ray Diffraction : Resolves steric effects of the ortho-methyl group on crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
